molecular formula C25H23BrN4OS B304899 (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide

(2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide

货号 B304899
分子量: 507.4 g/mol
InChI 键: APTCHWWQRROYAR-OGLMXYFKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide, also known as BBI608, is a small molecule drug that has shown promising results in preclinical and clinical trials for the treatment of various types of cancer. BBI608 is a member of the hydrazinecarbothioamide family of compounds and is a potent inhibitor of cancer stem cells.

作用机制

(2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide works by targeting a specific protein called STAT3, which is overexpressed in many types of cancer and is involved in cancer stem cell growth and self-renewal. (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide inhibits STAT3 phosphorylation and activation, which leads to the inhibition of cancer stem cell growth and self-renewal. (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide also inhibits the expression of several genes involved in cancer progression and metastasis.
Biochemical and Physiological Effects:
(2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide has been shown to have minimal toxicity in preclinical and clinical studies, with no significant adverse effects reported. (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide has been found to be well-tolerated in patients with advanced solid tumors and has shown promising anti-cancer activity in these patients.

实验室实验的优点和局限性

The advantages of using (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide in lab experiments include its potent anti-cancer activity, minimal toxicity, and well-characterized mechanism of action. However, (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide is still in the early stages of clinical development, and more research is needed to fully understand its potential as a cancer therapy.

未来方向

Future research on (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide should focus on further characterizing its mechanism of action and identifying the optimal dose and treatment schedule for different types of cancer. Additionally, more clinical trials are needed to evaluate the safety and efficacy of (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide in larger patient populations. Finally, combination therapies that include (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide should be explored to enhance its anti-cancer activity and overcome potential resistance mechanisms.

合成方法

The synthesis of (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide involves several steps, including the condensation of 4-bromophenylacetic acid with 2-(1H-indol-3-yl)ethylamine to form the intermediate 2-(4-bromophenyl)-1-(1H-indol-3-yl)ethanamine. This intermediate is then reacted with benzaldehyde in the presence of a catalyst to form (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide.

科学研究应用

(2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide has been extensively studied for its anti-cancer properties and has shown promising results in preclinical and clinical trials. (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide has been found to inhibit cancer stem cell growth and self-renewal, which is a key factor in cancer recurrence and resistance to chemotherapy. (2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide has also been shown to inhibit tumor growth and metastasis in various types of cancer, including colorectal, pancreatic, and ovarian cancer.

属性

产品名称

(2E)-N-benzyl-2-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)hydrazinecarbothioamide

分子式

C25H23BrN4OS

分子量

507.4 g/mol

IUPAC 名称

1-benzyl-3-[(E)-[1-[2-(4-bromophenoxy)ethyl]indol-3-yl]methylideneamino]thiourea

InChI

InChI=1S/C25H23BrN4OS/c26-21-10-12-22(13-11-21)31-15-14-30-18-20(23-8-4-5-9-24(23)30)17-28-29-25(32)27-16-19-6-2-1-3-7-19/h1-13,17-18H,14-16H2,(H2,27,29,32)/b28-17+

InChI 键

APTCHWWQRROYAR-OGLMXYFKSA-N

手性 SMILES

C1=CC=C(C=C1)CNC(=S)N/N=C/C2=CN(C3=CC=CC=C32)CCOC4=CC=C(C=C4)Br

SMILES

C1=CC=C(C=C1)CNC(=S)NN=CC2=CN(C3=CC=CC=C32)CCOC4=CC=C(C=C4)Br

规范 SMILES

C1=CC=C(C=C1)CNC(=S)NN=CC2=CN(C3=CC=CC=C32)CCOC4=CC=C(C=C4)Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。